Alternative Oxidase (AOX) Inhibitory Potency: 18-Fold Reduction vs. N-Methyl Analog
In a direct head-to-head comparison within the same patent series (EP4225745A1), the target compound 4-acetamido-N-ethyl-N-phenylbenzamide (designated as compound 1c) exhibited substantially reduced alternative oxidase (AOX) inhibitory potency compared to its N-methyl analog (compound 1b, 4-acetamido-N-methyl-N-phenylbenzamide) [1]. The N-ethyl substitution on the amide nitrogen yielded an IC₅₀ of 15.6 μM against recombinant AOX from Moniliophthora perniciosa, whereas the N-methyl analog demonstrated an IC₅₀ of 0.88 μM under identical assay conditions [1]. This 17.7-fold reduction in potency establishes a clear quantitative differentiation that must inform compound selection.
| Evidence Dimension | AOX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.6 μM |
| Comparator Or Baseline | 4-Acetamido-N-methyl-N-phenylbenzamide (compound 1b): IC₅₀ = 0.88 μM |
| Quantified Difference | 17.7-fold reduction in potency (15.6 / 0.88) |
| Conditions | Recombinant AOX from Moniliophthora perniciosa; in vitro enzymatic inhibition assay; patent EP4225745A1 |
Why This Matters
Procurement of the N-ethyl analog (target compound) is scientifically justified only when reduced AOX potency is specifically required—such as for selectivity profiling, off-target control experiments, or SAR studies exploring the steric and electronic consequences of N-alkyl substitution.
- [1] Urgaonkar, S., et al. Acetamido-phenylbenzamide derivatives and methods of using the same. European Patent EP4225745A1. Filed October 7, 2021. Published August 16, 2023. Assigned to Athenex, Inc. View Source
